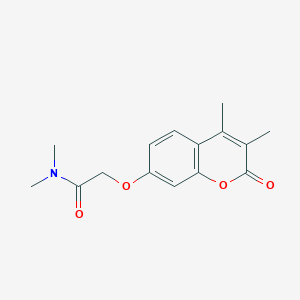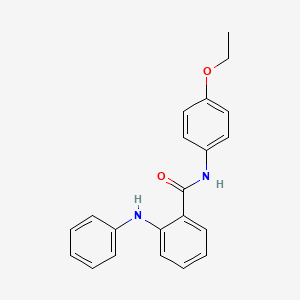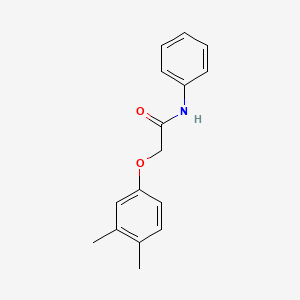
2-(3,4-dimethylphenoxy)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dimethylphenoxy)-N-phenylacetamide is an organic compound that belongs to the class of phenoxyacetamides This compound is characterized by the presence of a phenylacetamide group attached to a 3,4-dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-phenylacetamide typically involves the reaction of 3,4-dimethylphenol with phenylacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds through the formation of an intermediate phenoxyacetyl chloride, which then reacts with aniline to form the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethylphenoxy)-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, such as alkoxides or thiolates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium alkoxide in an alcohol solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Alkyl or aryl ethers.
Scientific Research Applications
2-(3,4-Dimethylphenoxy)-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(3,5-Dimethylphenoxy)phenyl)acetic acid
- 2-(3,4-Dimethylphenoxy)-N-(2-ethoxyphenyl)acetamide
- N-[2-(3,4-Dimethylphenoxy)ethyl]-N-(5-morpholino-2-nitrophenyl)amine
Uniqueness
2-(3,4-Dimethylphenoxy)-N-phenylacetamide is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-8-9-15(10-13(12)2)19-11-16(18)17-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFOTFLMTUTDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,6-DIMETHOXY-4-{[4-(METHYLSULFONYL)PIPERAZINO]METHYL}PHENOL](/img/structure/B5859302.png)
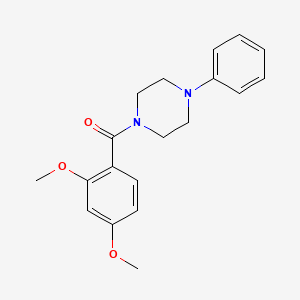
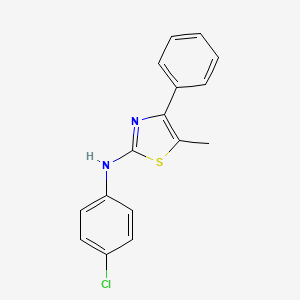
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5859308.png)
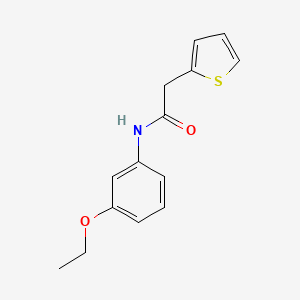
![3-methyl-N-[4-(4-methylpiperidin-1-yl)phenyl]butanamide](/img/structure/B5859346.png)
![(5E)-5-[(5-methylfuran-2-yl)methylidene]-3-phenylimidazolidine-2,4-dione](/img/structure/B5859347.png)
![2-{[(3-methylphenyl)carbonyl]amino}-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B5859349.png)
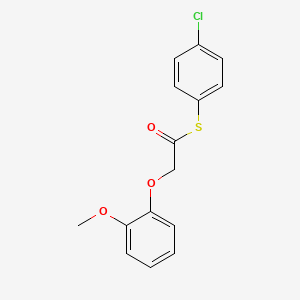
![N-(4-ACETYLPHENYL)-N'-{4-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]BENZOYL}THIOUREA](/img/structure/B5859361.png)
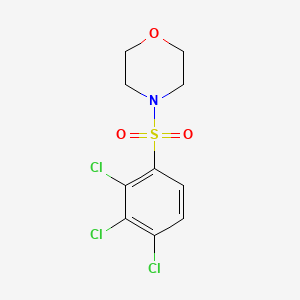
![N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)
